6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide
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Overview
Description
6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloroacetic acid, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .
Scientific Research Applications
6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its pharmacological effects. For instance, it may inhibit xanthine oxidase, an enzyme involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar core structure.
Pyridazinone: A derivative with an additional oxo group.
Chloropyridazine: A chlorinated derivative with similar properties.
Uniqueness: 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and oxo groups contribute to its reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C5H4ClN3O2 |
---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
6-chloro-3-oxo-4H-pyridazine-4-carboxamide |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1-2H,(H2,7,10) |
InChI Key |
DMYFGQPYRNXNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=O)C1C(=O)N)Cl |
Origin of Product |
United States |
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